GPR109A Binding Affinity: Benzyl Analog Occupies a Middle Ground in a Series of Pyrazole Acids
In a direct competitive binding assay against human GPR109A, 5-benzyl-1H-pyrazole-3-carboxylic acid demonstrated a Ki of 1250 nM. This places its affinity approximately 17-fold lower than the most potent alkyl analog (5-butyl: Ki = 72 nM) but 5-fold higher than the 5-phenethyl derivative (Ki = 1570 nM) and 5-fold better than the 5-(4-chlorobenzyl) analog (Ki = 3610 nM) [1]. The data derive from the same assay system and thus represent a true head-to-head comparison within a defined chemical series.
| Evidence Dimension | Binding affinity (Ki) for human GPR109A receptor |
|---|---|
| Target Compound Data | 1250 nM |
| Comparator Or Baseline | 5-Butyl-1H-pyrazole-3-carboxylic acid (Ki = 72 nM); 5-Propyl-1H-pyrazole-3-carboxylic acid (Ki = 143 nM); 5-Phenethyl-1H-pyrazole-3-carboxylic acid (Ki = 1570 nM); 5-(4-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid (Ki = 3610 nM); 1H-Pyrazole-3-carboxylic acid (Ki = 594 nM) |
| Quantified Difference | 17.4-fold lower affinity vs. 5-butyl; 8.7-fold lower vs. 5-propyl; 2.1-fold higher vs. 5-phenethyl; 2.9-fold higher vs. 5-(4-chlorobenzyl); 2.1-fold lower vs. unsubstituted pyrazole-3-carboxylic acid |
| Conditions | Inhibition of [³H]nicotinic acid binding to membranes from CHO cells expressing recombinant human GPR109A [1] |
Why This Matters
For researchers optimizing GPR109A-targeted agents, the benzyl analog provides a distinct binding profile that balances affinity with synthetic accessibility, offering a defined starting point for structure-activity relationship (SAR) studies where extreme potency is not the sole objective.
- [1] Therapeutic Target Database. Nicotinic acid receptor (HCAR2) – Target Validation. Accessed April 2026. https://idrblab.net/ttd/data/target-validation/details/t88185 View Source
